molecular formula C21H19N7O2S B4324642 2-AMINO-1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4324642
M. Wt: 433.5 g/mol
InChI Key: VPWWKXFZQAELEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that features multiple heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of isoxazole, triazole, and quinoline moieties within its structure suggests a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

2-AMINO-1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-AMINO-1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .

Properties

IUPAC Name

2-amino-1-(5-methyl-1,2-oxazol-3-yl)-5-oxo-4-[4-(1,2,4-triazol-1-ylmethyl)thiophen-2-yl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2S/c1-12-5-18(26-30-12)28-15-3-2-4-16(29)20(15)19(14(7-22)21(28)23)17-6-13(9-31-17)8-27-11-24-10-25-27/h5-6,9-11,19H,2-4,8,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWWKXFZQAELEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C3=C(C(C(=C2N)C#N)C4=CC(=CS4)CN5C=NC=N5)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
2-AMINO-1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
2-AMINO-1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
2-AMINO-1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
2-AMINO-1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
2-AMINO-1-(5-METHYL-3-ISOXAZOLYL)-5-OXO-4-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)-2-THIENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.